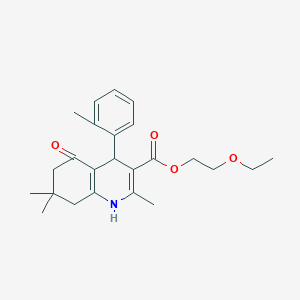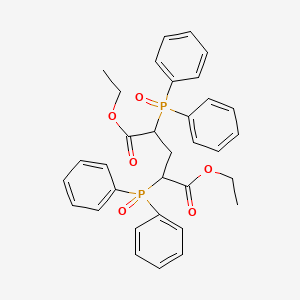![molecular formula C22H25NO3S B4895181 ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)
ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA is a piperidine derivative that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.
Mécanisme D'action
The exact mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is not fully understood. However, studies have suggested that ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate exerts its therapeutic effects through various pathways. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to reduce the levels of reactive oxygen species (ROS), which play a crucial role in the development of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is relatively easy to synthesize using palladium-catalyzed cross-coupling reactions. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has shown promising therapeutic applications in various scientific research studies. However, one limitation is that the exact mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate research. One direction is to further investigate the mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, which may lead to the development of more effective therapeutic applications. Additionally, future research could investigate the potential use of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate in combination with other drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Furthermore, future research could investigate the potential use of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate as a diagnostic tool for the detection of various diseases.
Méthodes De Synthèse
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions. In one study, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate was synthesized by reacting phenyl(phenylthio)acetic acid with ethyl 4-piperidinecarboxylate in the presence of palladium acetate and triphenylphosphine. The reaction was carried out in dimethylformamide (DMF) at 100°C for 24 hours, resulting in the formation of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate with a yield of 80%.
Applications De Recherche Scientifique
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has shown potential therapeutic applications in various scientific research studies. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit anti-inflammatory and analgesic properties. In one study, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate was administered to mice with carrageenan-induced paw edema, resulting in a significant reduction in paw edema. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
ethyl 1-(2-phenyl-2-phenylsulfanylacetyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-2-26-22(25)18-13-15-23(16-14-18)21(24)20(17-9-5-3-6-10-17)27-19-11-7-4-8-12-19/h3-12,18,20H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHUJWCVMKUYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[phenyl(phenylsulfanyl)acetyl]piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)


![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4895121.png)
![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)

![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)
![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4895172.png)
![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)
